molecular formula C40H77O10P B1233189 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol CAS No. 81490-05-3

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

Cat. No. B1233189
CAS RN: 81490-05-3
M. Wt: 749 g/mol
InChI Key: PAZGBAOHGQRCBP-ZCXUNETKSA-N
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Description

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol, also known as 1-Palmitoyl-2-oleoylphosphatidylcholine or POPC, is a diacylglycerol phospholipid . It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts . It is also used in systems mimicking the cell membrane such as Nanodiscs . It is available commercially and is naturally present in eukaryotic cell membranes .


Molecular Structure Analysis

The molecular formula of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is C40H77O10P . The molecular weight is 749.02 . The structure includes a glycerol backbone with two fatty acid chains attached, one palmitoyl (16:0) and one oleoyl (18:1), and a phosphoglycerol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol include a molecular weight of 749.02 and a molecular formula of C40H77O10P . It is a solid at room temperature .

Scientific Research Applications

Binding to Biological Membranes

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) serves as a model for understanding the behavior of phosphatidylglycerol (PG) in biological membranes. Its interaction with Ca2+ ions in bilayers has been studied using differential scanning calorimetry and nuclear magnetic resonance (NMR), revealing insights into the behavior of these lipids in cellular membranes (Borle & Seelig, 1985).

Impact on Lipid Bilayers

Research involving POPG has contributed significantly to understanding the structural and dynamical properties of lipid bilayers. Studies have shown that the addition of Ca2+ to POPG-containing bilayers leads to phase separation and changes in the bilayer structure, as observed through various techniques including atomic force microscopy and differential scanning calorimetry (Picas et al., 2009).

Role in Lipid Membrane Dynamics

The behavior of POPG in lipid membranes has been extensively studied, revealing its role in membrane dynamics. Investigations using techniques like X-ray diffraction and NMR have provided insights into the nonideal mixing and phase separation in lipid mixtures containing POPG, enhancing our understanding of membrane biophysics (Hinderliter et al., 1994).

Interaction with Antimicrobial Peptides

Studies on POPG have also explored its interactions with antimicrobial peptides. These interactions lead to significant morphological changes in lipid bilayers, which have implications for understanding the mechanisms of antimicrobial action and membrane integrity (Arouri et al., 2011).

Synthesis and Chemical Studies

Research on the synthesis of 3-phosphatidyl-1′-glycerol, including compounds like 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol, provides foundational knowledge for further chemical and biological studies of POPG and related compounds (Bonsen et al., 1966).

Deuteration and Structural Studies

Significant work has been done on the deuteration of POPG for structural studies using techniques like neutron reflectometry. This research provides detailed insights into the lipid bilayer membrane structure, crucial for understanding cellular membrane dynamics (Yepuri et al., 2016).

Dynamics of Lipid Chains

The dynamics of acyl chains in lipids like POPG have been investigated to understand their behavior in biological membranes. This research is essential for comprehending the flexibility and fluidity of membranes, which are critical for numerous biological processes (Perly et al., 1985).

Role in Enzymatic Reactions

The presence of POPG in lipid monolayers has been shown to regulate enzyme reactions. Studies have demonstrated how physical properties like water-binding and phase-separated domains in lipid monolayers containing POPG influence the activity of enzymes like phospholipase C (Nagashima & Uematsu, 2015).

Mechanism of Action

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally . It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .

properties

IUPAC Name

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZGBAOHGQRCBP-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

CAS RN

81490-05-3
Record name 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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